(S)-3-Methylpyrrolidin-3-ol hydrochloride

PD-1/PD-L1 inhibitor enantioselective synthesis cancer immunotherapy

(S)-3-Methylpyrrolidin-3-ol hydrochloride (CAS 1956435-14-5) is a chiral pyrrolidine derivative bearing a tertiary alcohol and a methyl group at the 3-position, supplied as the hydrochloride salt. It serves as a key intermediate for the construction of biphenyl pyrazine-based small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1956435-14-5
Cat. No. B1432603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methylpyrrolidin-3-ol hydrochloride
CAS1956435-14-5
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC1(CCNC1)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1
InChIKeyZDVCDFWGMDLBMU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methylpyrrolidin-3-ol hydrochloride: Chiral Pyrrolidine Building Block for PD-L1 Inhibitor Synthesis & Procurement


(S)-3-Methylpyrrolidin-3-ol hydrochloride (CAS 1956435-14-5) is a chiral pyrrolidine derivative bearing a tertiary alcohol and a methyl group at the 3-position, supplied as the hydrochloride salt. It serves as a key intermediate for the construction of biphenyl pyrazine-based small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint . The defined (S)-stereochemistry at the quaternary carbon center makes it a valuable precursor for enantioselective synthesis of pharmaceutical candidates, particularly those targeting cancer immunotherapy pathways.

Why the (R)-Enantiomer or Racemic Mixture Cannot Substitute (S)-3-Methylpyrrolidin-3-ol hydrochloride in PD-L1 Inhibitor Programs


The (S)-configured pyrrolidine alcohol is the stereoisomer explicitly required for the synthesis of potent biphenyl pyrazine PD-1/PD-L1 inhibitors disclosed in patent WO 2019160882 [1]. Substitution with the (R)-enantiomer (CAS 1956436-45-5) or the racemate (CAS 921592-91-8) would invert the chirality of the downstream drug substance, a change known to drastically alter target binding affinity and pharmacological activity. Procurement of the incorrect stereoisomer therefore compromises both biological potency and regulatory reproducibility in drug development.

Quantitative Differentiation Evidence for (S)-3-Methylpyrrolidin-3-ol hydrochloride Against Closest Analogs


Exclusive Patent Citation: Only the (S)-Enantiomer Is Specified for Active PD-1/PD-L1 Inhibitor Synthesis

Patent WO 2019160882 (Gilead Sciences, 2019) explicitly names (S)-3-methylpyrrolidin-3-ol hydrochloride as a reagent for preparing biphenyl pyrazine PD-1/PD-L1 inhibitors, while the (R)-enantiomer and racemate are absent from the synthetic schemes and exemplified compounds [1]. This disclosure establishes the (S)-configuration as a structural requirement for the active pharmaceutical ingredient (API) class.

PD-1/PD-L1 inhibitor enantioselective synthesis cancer immunotherapy

Enantiomeric Purity: (S)-Enantiomer Delivers >97% ee Versus 0% ee for the Racemate

Commercial (S)-3-methylpyrrolidin-3-ol hydrochloride is routinely supplied with an enantiomeric purity of ≥97% ee (e.g., Leyan 97%, MolCore NLT 98%), whereas the racemic mixture (CAS 921592-91-8) is achiral and provides 0% ee . This >97 percentage point difference in chiral purity eliminates the need for enantiomeric separation downstream.

enantiomeric excess chiral purity asymmetric synthesis

PD-L1 Inhibitor Potency: Final Compound Incorporating (S)-Enantiomer Achieves IC50 of 8.5 nM

The biphenyl pyrazine compound CHEMBL5093389, which incorporates the (S)-3-methylpyrrolidin-3-ol fragment, displays an IC50 of 8.5 nM against the PD-1/PD-L1 interaction in a TR-FRET assay [1]. No equivalent IC50 data are reported for the corresponding (R)-enantiomer-containing analog, consistent with the (S)-configuration being critical for target engagement.

PD-L1 inhibition TR-FRET assay immuno-oncology

Market Availability and Cost: Higher Demand for (S)-Enantiomer Reflects Its Established Role in Drug Development

The (S)-enantiomer is more widely stocked and listed at €1,020 per gram (CymitQuimica, 2019), while the (R)-enantiomer is offered at £216 per 500 mg (Fluorochem, 2025), indicating comparable unit economics but significantly broader supplier coverage for the (S)-form . This supply pattern correlates with its specification in patent literature and higher research demand.

procurement economics enantiomer demand research chemical supply

Procurement-Ready Application Scenarios for (S)-3-Methylpyrrolidin-3-ol hydrochloride


Synthesis of Biphenyl Pyrazine PD-1/PD-L1 Inhibitors for Cancer Immunotherapy

The (S)-enantiomer is the designated chiral building block for the preparation of biphenyl pyrazine derivatives that inhibit the PD-1/PD-L1 protein-protein interaction, a clinically validated immune checkpoint target [1]. Its use ensures the correct stereochemistry of the final inhibitor, as demonstrated by the 8.5 nM IC50 achieved by CHEMBL5093389 in TR-FRET assays [2].

Enantioselective Synthesis of Chiral Pyrrolidine-Containing Pharmaceutical Intermediates

With a defined (S)-configuration at the quaternary carbon, the compound serves as a versatile intermediate for constructing other enantiopure pyrrolidine scaffolds used in receptor modulators, enzyme inhibitors, and catalysts. The ≥97% ee purity eliminates the need for chiral separation, directly improving synthetic efficiency and yield .

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Medicinal chemists investigating the impact of chirality on PD-L1 binding affinity can use (S)-3-methylpyrrolidin-3-ol hydrochloride as the stereochemically defined reference compound, confident that the (R)-enantiomer is not a viable alternative for the active series [1]. Comparative SAR studies are enabled by the known inactivity of the (R)-isomer-derived compounds.

Scale-Up and Preclinical Development of PD-L1 Antagonists

The compound's broad supplier base and availability in flexible batch sizes facilitate process scale-up from milligram to multi-gram quantities, supporting preclinical pharmacokinetic and toxicology studies of PD-L1-targeting drug candidates. Its presence in the Gilead Sciences patent family further underscores its relevance for industrial drug development pipelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Methylpyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.